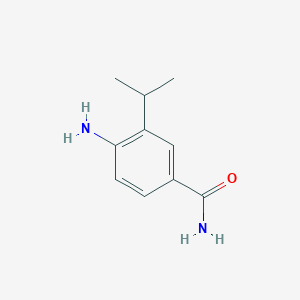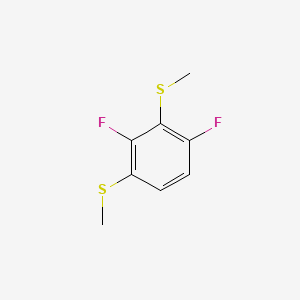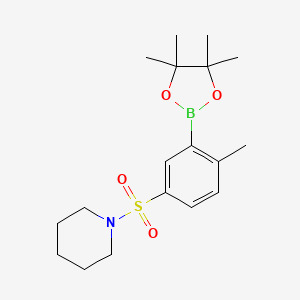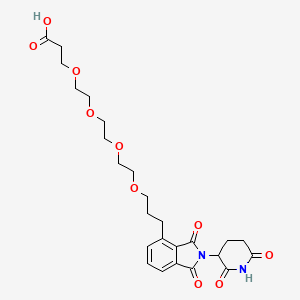
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the modulation of protein functions and its role in targeted drug delivery systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide typically involves multiple steps, including substitution, click reactions, and addition reactions. One common starting material is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The synthetic route may involve the following steps:
Substitution Reaction: Introduction of the phenylpropanamide group.
Click Reaction: Formation of the triazole ring.
Addition Reaction: Final assembly of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be cost-effective and scalable for commercial production .
化学反应分析
Types of Reactions
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of nucleophiles or electrophiles depending on the reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating protein functions and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and immune modulation.
Industry: Utilized in the development of targeted drug delivery systems and as a precursor in the synthesis of other pharmaceutical compounds
作用机制
The mechanism of action of N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as cereblon (CRBN) protein. This interaction leads to the modulation of protein degradation pathways, particularly through the ubiquitin-proteasome system. The compound acts as a modulator of cereblon activity, influencing the degradation of target proteins and thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with improved therapeutic profiles.
Uniqueness
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-3-phenylpropanamide is unique due to its specific structural modifications that enhance its binding affinity to cereblon and its efficacy in modulating protein degradation pathways. This makes it a valuable compound in the development of targeted therapies for various diseases .
属性
分子式 |
C22H21N3O4 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H21N3O4/c26-19(11-9-14-5-2-1-3-6-14)23-17-8-4-7-15-16(17)13-25(22(15)29)18-10-12-20(27)24-21(18)28/h1-8,18H,9-13H2,(H,23,26)(H,24,27,28) |
InChI 键 |
CITSUKVQRVUKIE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)





![N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)


